5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)7-2-1-3-16-9(7)18-8(15)6(4-14)5-17-18/h1-3,5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZZYBJUXJKBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a nitrile compound under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 5 of the pyrazole ring acts as a strong nucleophile. Key reactions include:
a. Diazotization and Coupling
Under acidic conditions (HCl/NaNO₂, 0–5°C), the amino group undergoes diazotization to form a diazonium intermediate. This intermediate couples with electron-rich aromatic compounds (e.g., phenol, aniline derivatives) to yield azo-linked products .
b. Schiff Base Formation
Reacting with aldehydes (e.g., benzaldehyde, furfural) in ethanol under reflux produces Schiff bases via condensation:
Yields range from 65–85% depending on the aldehyde’s steric and electronic properties.
Cyclocondensation Reactions
The carbonitrile group (-CN) facilitates heterocycle formation:
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:
a. Nitration
Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at position 4 of the pyridine ring (meta to CF₃).
b. Halogenation
-
Chlorination : Cl₂/FeCl₃ yields 6-chloro derivatives.
-
Bromination : Br₂ in CCl₄ produces 6-bromo analogs with >70% regioselectivity.
Trifluoromethyl Group Reactivity
The -CF₃ group participates in:
a. Hydrolysis
Under strong alkaline conditions (NaOH, H₂O/EtOH, 100°C), -CF₃ hydrolyzes to -COOH, though this reaction is slow and low-yielding (<30%) due to the stability of the C-F bond.
b. Radical Reactions
In the presence of AIBN and light, the -CF₃ group undergoes radical-mediated C-F bond activation, enabling coupling with alkenes or arenes .
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for transition metals:
| Metal Salt | Product | Application |
|---|---|---|
| CuCl₂ | Octahedral Cu(II) complexes | Catalytic oxidation of alcohols |
| Pd(OAc)₂ | Square-planar Pd(II) adducts | Cross-coupling reactions (Suzuki, Heck) |
Stability and Side Reactions
-
Thermal Decomposition : Above 250°C, decarboxylation and CN group loss occur.
-
Photodegradation : UV light induces ring-opening via cleavage of the N-N bond in pyrazole .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications. Recent studies emphasize its role in synthesizing kinase inhibitors and agrochemical precursors .
Scientific Research Applications
Medicinal Chemistry
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile has garnered attention for its potential therapeutic properties:
- Enzyme Inhibition: It has been investigated as a potential inhibitor of specific enzymes involved in disease pathways, including kinases and phosphodiesterases.
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle regulation and apoptosis signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inflammation Modulation: Research indicates that it may modulate inflammatory responses, potentially serving as a treatment for inflammatory diseases.
- Antimicrobial Properties: Some studies have explored its efficacy against bacterial strains, indicating potential use in developing new antimicrobial agents.
Agrochemistry
In agrochemical applications, this compound's unique properties make it suitable for:
- Pesticide Development: Its structural characteristics allow for the design of novel pesticides that can target specific pests while minimizing environmental impact.
- Herbicide Formulations: The compound has been evaluated for its potential as a herbicide, particularly in crops where selective weed control is necessary.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Evaluation of Anticancer Properties of this compound | To assess the cytotoxic effects on cancer cell lines | The compound induced significant apoptosis in breast cancer cell lines, with IC50 values indicating potent activity. |
| Investigation of Enzyme Inhibition | To determine the inhibitory effects on specific kinases | Demonstrated selective inhibition of kinase activity, suggesting potential for drug development targeting cancer pathways. |
| Development of Novel Agrochemicals | To explore efficacy as a pesticide | Showed effective control over target pest species with minimal phytotoxicity on crops. |
Mechanism of Action
The mechanism of action of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carbonitrile Derivatives
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights :
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro (e.g., 4a) or bromo (e.g., 3d) substituents .
- Aromatic Diversity : Pyridine-based derivatives (e.g., target compound) exhibit distinct electronic environments vs. phenyl-substituted analogs (e.g., 4a), affecting reactivity in cross-coupling reactions .
Spectral and Physical Properties :
- Melting Points : Nitro-substituted analogs (e.g., 4a) have higher melting points (228–229°C) due to stronger intermolecular interactions, while the target compound’s melting point is unreported .
- IR Spectroscopy : All analogs show CN stretches near 2200–2300 cm⁻¹, but the trifluoromethyl group in the target compound introduces unique C-F vibrations (~1100–1200 cm⁻¹) .
Pharmaceutical Utility: Chloro-/fluoro-phenyl analogs (e.g., 5-amino-1-(4-chlorophenyl)-3-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile) demonstrate anti-inflammatory and analgesic activities, highlighting the role of halogenation in drug design .
Biological Activity
5-Amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a pyridine moiety, and a trifluoromethyl group, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Amino Group : Contributes to hydrogen bonding and enhances solubility.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Pyrazole Ring : Known for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and survival, potentially affecting cancer cell growth.
- Antioxidant Activity : The presence of the amino group may confer antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent inhibition against various cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A comparative study indicated that pyrazole derivatives could significantly inhibit COX-1 and COX-2 enzymes, with IC50 values suggesting strong anti-inflammatory activity .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 ± 0.07 μM | 42.1 ± 0.30 μM |
| Compound B | 26.04 ± 0.36 μM | 31.4 ± 0.12 μM |
| 5-Amino-Pyrazole | Not reported | Not reported |
Enzymatic Inhibition
5-amino derivatives have shown potential as enzyme inhibitors, particularly in the context of metabolic diseases and inflammation . The interaction with enzyme active sites can lead to reduced enzyme activity, which is beneficial in therapeutic contexts.
Case Study 1: Anticancer Potential
In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against breast cancer cell lines. The derivative containing the trifluoromethyl group showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of various pyrazole derivatives found that those similar to this compound exhibited comparable effectiveness to traditional NSAIDs like indomethacin in reducing inflammation in animal models .
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile, and how can reaction intermediates be characterized?
Methodological Answer: The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted pyridine precursors with ethyl cyanoacetate or related reagents. For example, analogous pyrazole derivatives are synthesized using diazotization/hydrogenation and α-cyanomethylation steps . Key intermediates (e.g., pyridine-2-yl hydrazines) should be characterized via /-NMR to confirm regioselectivity and LC-MS to monitor reaction progression. Purity can be assessed using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers validate the structural identity of this compound and its analogs?
Methodological Answer: X-ray crystallography is ideal for confirming the pyrazole core and trifluoromethylpyridine substitution pattern. For rapid analysis, compare experimental and calculated IR spectra (e.g., C≡N stretch at ~2200 cm) and -NMR shifts (δ = -60 to -70 ppm for CF) . High-resolution mass spectrometry (HRMS) with ESI+ can verify the molecular ion [M+H].
Q. What biological activity screens are relevant for this compound in early-stage research?
Methodological Answer: Given structural similarities to fipronil derivatives (GABA receptor antagonists), prioritize insecticidal activity assays using Drosophila melanogaster or Tribolium castaneum models . For biomedical applications, screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization assays. IC values should be cross-validated with computational docking studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and resolve regioselectivity challenges?
Methodological Answer: Employ density functional theory (DFT) to model transition states in cyclocondensation reactions. For example, ICReDD’s quantum chemical reaction path searches predict regioselectivity in pyrazole ring formation, reducing trial-and-error experimentation . Machine learning (ML) models trained on pyrazole reaction datasets can recommend optimal solvents (e.g., DMF or THF) and catalysts (e.g., CuI) for higher yields.
Q. What analytical strategies address contradictions in spectroscopic data for trifluoromethylpyridine-containing analogs?
Methodological Answer: Discrepancies in -NMR splitting patterns often arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria or NOESY to confirm spatial proximity of substituents. For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) can differentiate isobaric species .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved stability?
Methodological Answer: Systematically modify the pyridinyl substituent (e.g., replace CF with Cl or OCF) and assess metabolic stability in liver microsomes. For hydrolytically sensitive analogs, introduce steric hindrance via methyl groups at the pyrazole C4 position. Data from ethiprole and pyrafluprole derivatives suggest sulfinyl groups enhance bioactivity but reduce photostability .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer: Store under inert gas (Ar/N) at -20°C in amber vials to mitigate hydrolysis of the nitrile group. Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane) weekly. For long-term stability, lyophilize as a hydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
